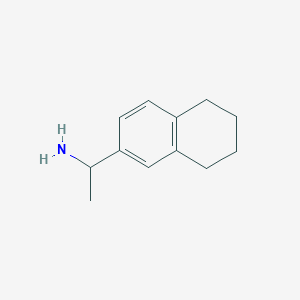![molecular formula C16H14ClN3OS2 B2876337 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897479-74-2](/img/structure/B2876337.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C16H13ClN4O4S . It has a molecular weight of 392.8 g/mol . The compound is part of the benzothiazole class of compounds, which are known to possess a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring attached to a piperazine ring via a nitrogen atom . The benzothiazole ring is substituted at the 4-position with a chlorine atom . The exact 3D conformer and other structural details are not provided in the sources retrieved.Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 392.0346038 g/mol . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 26 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been studied for its potential as an antibacterial agent. The structurally modified derivatives of the benzothiazole and piperazine moieties have shown activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. These findings suggest that it could be developed into new antibacterial drugs .
Anti-inflammatory Properties
Derivatives of benzothiazole have been synthesized and analyzed for their anti-inflammatory properties. Some derivatives have demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation. This indicates the compound’s potential application in developing anti-inflammatory medications .
Cytotoxic Activity
The compound’s derivatives have also been explored for their cytotoxic activity against various cancer cell lines. This research is crucial for the development of new chemotherapeutic agents that can target cancer cells selectively without harming healthy cells .
Drug Development
Due to its versatile nature, this compound is a candidate for drug development. Its unique properties allow it to be used in creating pharmacophores, which are parts of a molecule that are responsible for its biological activity. This can lead to the development of new drugs with improved efficacy and safety profiles.
Pharmacological Drug Design
The hybrid structure of benzothiazole and piperazine in the compound makes it a valuable scaffold in pharmacological drug design. It can act as a dopamine and serotonin antagonist, which are important targets in the treatment of psychiatric disorders .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 , which play a crucial role in the inflammatory response.
Mode of Action
Similar compounds have been shown to interact with their targets (cox enzymes) and inhibit their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, it can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory properties . By inhibiting COX enzymes and subsequently reducing prostaglandin production, it could alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUISAVVJGBYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

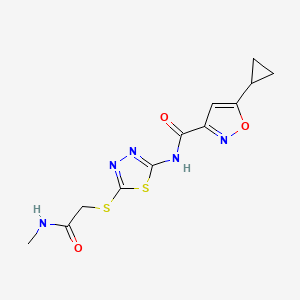
![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
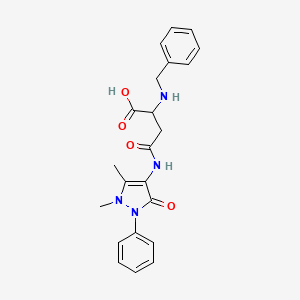

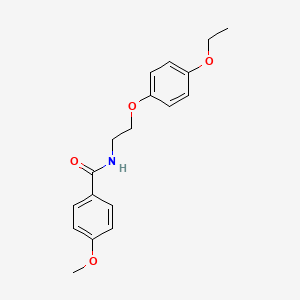
![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)


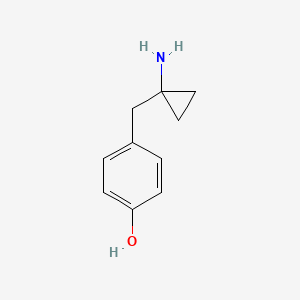
![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)
